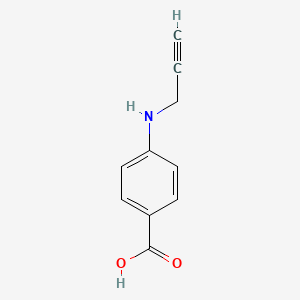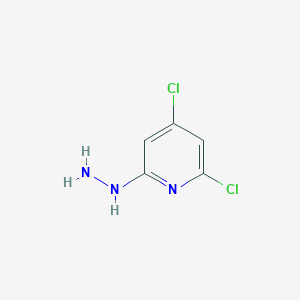![molecular formula C10H14N2 B13631958 2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using alkylating agents like benzyl chloride or 1,2-dibromoethane.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine involves its interaction with molecular targets and pathways. For example, its derivatives act as mixed-type inhibitors for carbon steel corrosion by adsorbing onto the metal surface and forming a protective layer . This adsorption follows the Langmuir isotherm model, involving both physisorption and chemisorption processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound is synthesized through a similar cyclocondensation reaction and has applications as a corrosion inhibitor.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is obtained through the oxidation of 2,3-cyclopentenopyridine analogues and is used as an intermediate in various chemical syntheses.
Uniqueness
2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine stands out due to its unique structure, which combines a cyclopentane ring with a pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-9-4-3-8-2-1-7-12-10(8)9/h1-2,7,9H,3-6,11H2 |
InChI Key |
AHUSOEVWZJIPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CCN)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


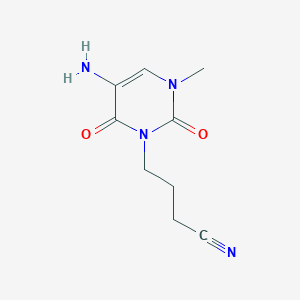
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)


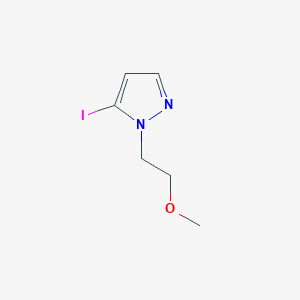
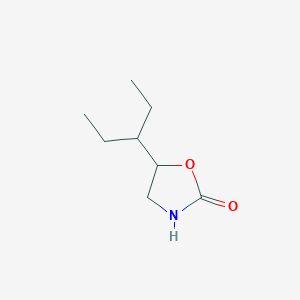
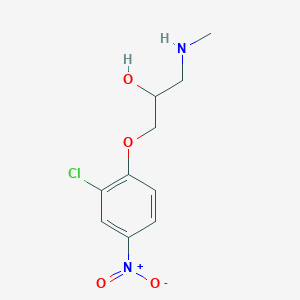
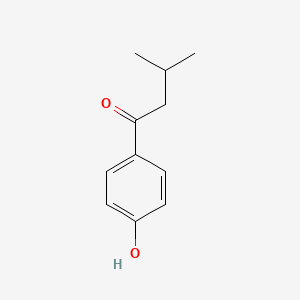
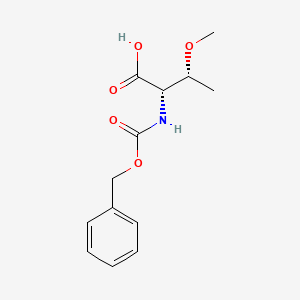
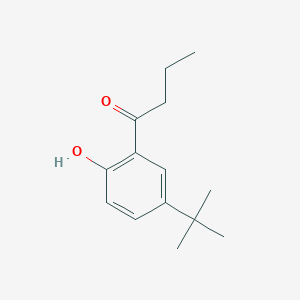
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
